molecular formula C11H20N4O B13633935 2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide

2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide

Cat. No.: B13633935
M. Wt: 224.30 g/mol
InChI Key: ZCQHTCFYIBORAU-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide is a synthetic organic compound that features both an imidazole ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The isopropylamino group may enhance the compound’s binding affinity and specificity for certain targets . These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide is unique due to its specific structural features, such as the combination of an imidazole ring with an isopropylamino group and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

4-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)butanamide

InChI

InChI=1S/C11H20N4O/c1-8(2)14-10(11(12)16)4-6-15-7-5-13-9(15)3/h5,7-8,10,14H,4,6H2,1-3H3,(H2,12,16)

InChI Key

ZCQHTCFYIBORAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC(C(=O)N)NC(C)C

Origin of Product

United States

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